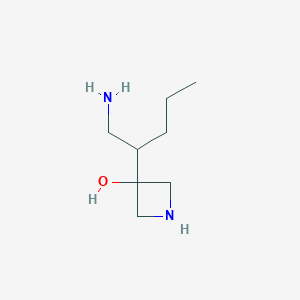
2-Methyl-1-(pyrrolidin-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and its butanone structure.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to optimize yield and purity. For example, the use of copper (II) catalysts and specific oxidants can facilitate the formation of pyrrolidin-2-ones .
Analyse Chemischer Reaktionen
2-Methyl-1-(pyrrolidin-2-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is studied for its potential pharmacological properties and interactions with biological targets . Industrially, it is used in the synthesis of various fine chemicals, including drugs, dyes, and pigments .
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it can act on dipeptidyl peptidase 4, influencing various biological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-(pyrrolidin-2-yl)butan-1-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity. The unique combination of the pyrrolidine ring and the butanone structure in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-methyl-1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)9(11)8-5-4-6-10-8/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
UVNUIMWJMWERTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)

![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)


![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)


![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)


